Decyloxy-methanol
Description
Decyloxy-methanol, systematically named 2-(decyloxy)ethanol (CAS 23238-40-6), is an alkoxy alcohol with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol . Structurally, it consists of a decyl (10-carbon) chain linked via an ether group to the hydroxyl-bearing carbon of ethanol. This compound is part of a broader class of alkoxy alcohols, which are utilized in industrial and research settings for their surfactant and solvent properties.
Properties
Molecular Formula |
C11H24O2 |
|---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
decoxymethanol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h12H,2-11H2,1H3 |
InChI Key |
CDMVCFBAVCCGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyloxy-Methanol typically involves the reaction of decanol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then stabilized to form this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors where decanol and formaldehyde are reacted under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or sodium hydroxide are often used to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
Decyloxy-Methanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Decyloxy-Methanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming stable intermediates. In biological systems, it may interact with enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chemical Structure and Properties
The table below compares Decyloxy-methanol with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 2-(Decyloxy)ethanol | C₁₂H₂₆O₂ | 202.33 | 23238-40-6 | 10-carbon alkoxy chain, ethanol backbone |
| 2-(Dodecyloxy)ethanol | C₁₄H₃₀O₂ | ~242.40 (estimated) | Not provided | 12-carbon alkoxy chain, ethanol backbone |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 109-86-4 | Methoxy group, ethanol backbone |
| Dicyclohexylmethanol | C₁₃H₂₄O | 196.33 | 4453-82-1 | Two cyclohexyl rings, tertiary alcohol |
| (4-(Decyloxy)phenyl)(phenyl)methanone | C₂₃H₃₀O₂ | 338.48 | 78392-97-9 | Aromatic ketone with decyloxy substituent |
Key Observations :
- Chain Length Effects: 2-(Dodecyloxy)ethanol, with a longer 12-carbon chain, exhibits increased hydrophobicity compared to this compound, likely reducing aqueous solubility and enhancing lipid compatibility .
- Aromatic vs. Aliphatic: The aromatic ketone (4-(Decyloxy)phenyl)(phenyl)methanone diverges significantly in reactivity and applications, favoring photochemical or pharmaceutical research due to its conjugated system .
- Steric Hindrance: Dicyclohexylmethanol’s bulky cyclohexyl groups limit its utility in reactions requiring nucleophilic hydroxyl groups, unlike the more accessible ethanol-based analogs .
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